molecular formula C26H27N7O3S B14115342 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione

7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione

Cat. No.: B14115342
M. Wt: 517.6 g/mol
InChI Key: UJXWTFSMNLPURO-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazole moiety, a piperazine ring, and a purine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the benzoxazole and piperazine intermediates. The benzoxazole moiety can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperazine ring is typically introduced via nucleophilic substitution reactions involving benzyl halides and piperazine.

The final step involves the coupling of the benzoxazole and piperazine intermediates with the purine core under controlled conditions, such as refluxing in an appropriate solvent with a base catalyst. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with modifications to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may interact with active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The purine core may mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzoxazole, piperazine, and purine moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27N7O3S

Molecular Weight

517.6 g/mol

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H27N7O3S/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-9-5-6-10-20(19)36-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35)

InChI Key

UJXWTFSMNLPURO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5

Origin of Product

United States

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